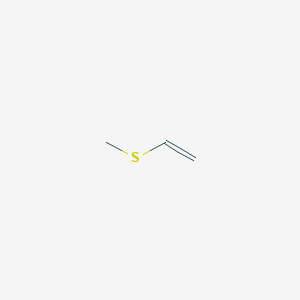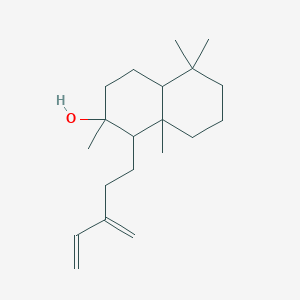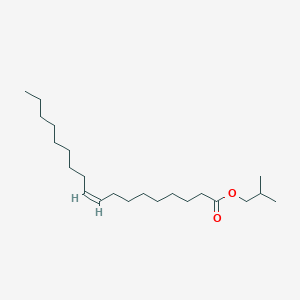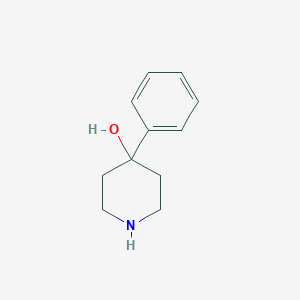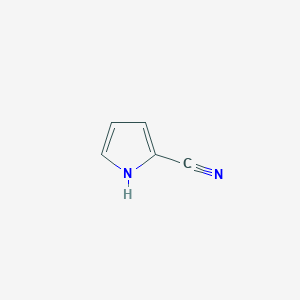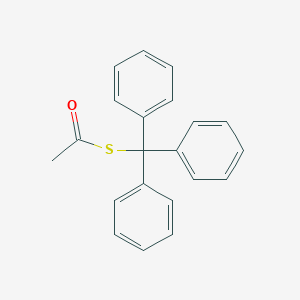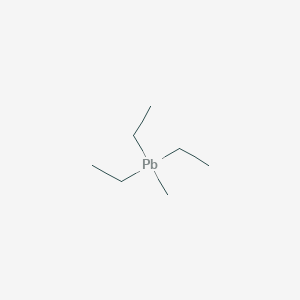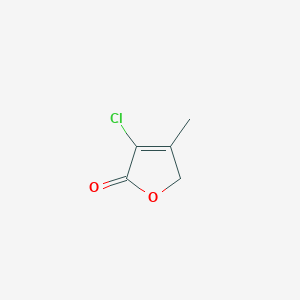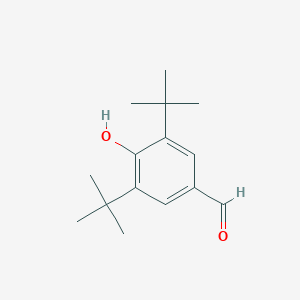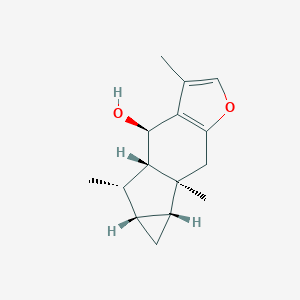
beta-Dihydrolindenenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Dihydrolindenenol is a chemical compound that belongs to the class of sesquiterpenes. It is a colorless liquid that is insoluble in water but soluble in organic solvents. Beta-Dihydrolindenenol has been studied extensively due to its potential uses in scientific research.
Mecanismo De Acción
The mechanism of action of beta-Dihydrolindenenol is not fully understood. However, studies have shown that it can interact with various cellular targets, including enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to interact with the cannabinoid receptors, which are involved in pain perception and immune function.
Efectos Bioquímicos Y Fisiológicos
Beta-Dihydrolindenenol has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. It has also been shown to have antimicrobial effects by inhibiting the growth of bacteria and fungi. Additionally, it has been shown to have anticancer effects by inducing cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using beta-Dihydrolindenenol in lab experiments is its potential for use in the development of new drugs and therapies. It has also been shown to have a relatively low toxicity profile, making it a safer alternative to other compounds. However, one of the limitations of using beta-Dihydrolindenenol is its limited availability and high cost.
Direcciones Futuras
There are several future directions for the study of beta-Dihydrolindenenol. One area of interest is the development of new drugs and therapies based on its properties. Another area of interest is the study of its potential uses in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further research is needed to better understand its mechanism of action and cellular targets.
Métodos De Síntesis
Beta-Dihydrolindenenol can be synthesized through various methods, including the use of chemical reagents and enzymatic reactions. One of the most common methods is the oxidation of alpha-humulene, which is a natural sesquiterpene found in hops. The oxidation is typically carried out using a combination of sodium hypochlorite and acetic acid. Another method involves the use of enzymes, such as cytochrome P450 enzymes, to catalyze the conversion of alpha-humulene to beta-Dihydrolindenenol.
Aplicaciones Científicas De Investigación
Beta-Dihydrolindenenol has been used extensively in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. It has also been shown to have potential uses in the development of new drugs and therapies.
Propiedades
Número CAS |
1618-84-4 |
|---|---|
Nombre del producto |
beta-Dihydrolindenenol |
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
(1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol |
InChI |
InChI=1S/C15H20O2/c1-7-6-17-11-5-15(3)10-4-9(10)8(2)13(15)14(16)12(7)11/h6,8-10,13-14,16H,4-5H2,1-3H3/t8-,9+,10+,13+,14-,15-/m0/s1 |
Clave InChI |
KOUSZLSRRSPESN-ZKNHQXDVSA-N |
SMILES isomérico |
C[C@H]1[C@H]2C[C@H]2[C@]3([C@H]1[C@H](C4=C(C3)OC=C4C)O)C |
SMILES |
CC1C2CC2C3(C1C(C4=C(C3)OC=C4C)O)C |
SMILES canónico |
CC1C2CC2C3(C1C(C4=C(C3)OC=C4C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



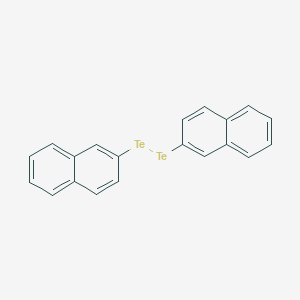
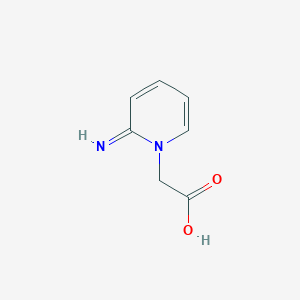
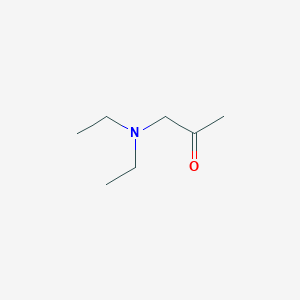
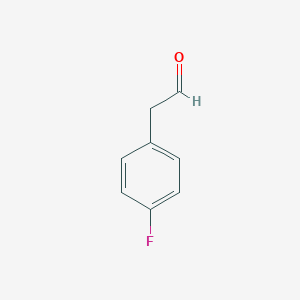
![(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)
